1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole

Catalog No.
S694801
CAS No.
155601-03-9
M.F
C10H7Br2N3O2
M. Wt
360.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole

CAS Number

155601-03-9

Product Name

1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole

IUPAC Name

1-benzyl-3,5-dibromo-4-nitropyrazole

Molecular Formula

C10H7Br2N3O2

Molecular Weight

360.99 g/mol

InChI

InChI=1S/C10H7Br2N3O2/c11-9-8(15(16)17)10(12)14(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

RNMYBBCIGXBZGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C(C(=N2)Br)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=N2)Br)[N+](=O)[O-])Br

Synthetic Intermediate:

1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole finds use as a synthetic intermediate in the preparation of various heterocyclic compounds, particularly those containing the pyrazole ring system. Its diverse functionalities, including a benzyl group, two bromine atoms, and a nitro group, allow for targeted chemical transformations and the introduction of desired properties in the final product. For instance, research has explored its application in the synthesis of functionalized pyrazoles with potential anticonvulsant and anti-inflammatory activities [].

Precursor for Functional Materials:

The unique combination of functionalities in 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole makes it a valuable precursor for the design and development of functional materials. Studies have investigated its potential in the synthesis of:

  • Fire retardants: The presence of bromine atoms contributes to flame-retardant properties, making it a potential candidate for the development of flame-retardant polymers [].
  • Nonlinear optical materials: The molecule's structure exhibits nonlinear optical properties, suggesting its potential application in the development of new optical devices [].

Biological Activity Exploration:

  • Antimicrobial activity: Some pyrazole derivatives exhibit promising antimicrobial properties against various bacterial and fungal strains [].
  • Anticancer activity: Certain pyrazole derivatives have shown potential for anticancer activity by targeting specific cancer cell pathways [].

1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole is a synthetic organic compound with the molecular formula C10_{10}H7_7Br2_2N3_3O2_2. This compound features a pyrazole ring substituted with a benzyl group at the 1-position, two bromine atoms at the 3 and 5 positions, and a nitro group at the 4-position. The presence of these substituents contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

Due to the presence of bromine and nitro groups, 1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole should be handled with caution in a laboratory setting. Standard protocols for handling organic compounds, including appropriate personal protective equipment (PPE) like gloves, goggles, and fume hoods, should be followed [].

Typical for halogenated compounds and nitro groups. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atoms are susceptible to nucleophilic attack, allowing for substitution reactions that can introduce different functional groups.
  • Reduction: The nitro group can be reduced to an amine, which can further participate in coupling reactions or serve as a building block for more complex molecules.
  • Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds, leading to the formation of more complex pyrazole derivatives.

These reactions highlight the compound's versatility as an intermediate in organic synthesis .

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole has been studied for its potential as an anticancer agent. Its ability to inhibit certain enzyme pathways involved in tumor growth suggests it may have therapeutic applications in oncology .

Several methods have been developed for synthesizing 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole:

  • Bromination of Pyrazoles: Starting from 4-nitropyrazole, bromination can be performed using bromine or N-bromosuccinimide to introduce bromine atoms at the 3 and 5 positions.
  • Alkylation: The benzyl group can be introduced through alkylation of the corresponding dibromopyrazole using benzyl halides under basic conditions.
  • One-Pot Synthesis: A telescoping synthesis approach allows for the sequential reaction of starting materials without isolating intermediates, improving efficiency and yield .

1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole finds applications in:

  • Organic Synthesis: As a versatile building block for creating more complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential as an anticancer drug or antimicrobial agent.
  • Material Science: Used in the development of new materials with specific electronic or optical properties due to its unique structure.

The compound's ability to act as an intermediate in various

Studies on the interactions of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole with biological targets reveal its potential mechanisms of action. For instance:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Binding Studies: Investigations into how this compound binds to target proteins can provide insights into its efficacy and mechanism as a therapeutic agent.

Such studies are crucial for understanding how this compound can be optimized for therapeutic use .

Several compounds share structural similarities with 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3,5-Dibromo-4-nitro-1H-pyrazoleLacks benzyl substitutionUsed primarily as a reagent in organic synthesis
1-BenzylpyrazoleContains only one bromine atomExhibits different biological activity profiles
4-Amino-3,5-dibromo-1H-pyrazoleContains an amino group instead of a nitro groupPotentially different pharmacological effects

The uniqueness of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole lies in its combination of halogenation and nitro substitution alongside the benzyl group, which may enhance its biological activity compared to simpler pyrazoles .

XLogP3

3.7

Wikipedia

1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole

Dates

Last modified: 08-15-2023

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